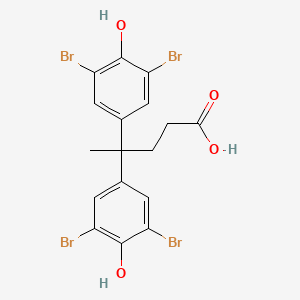

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

16733-29-2 |

|---|---|

Molecular Formula |

C17H14Br4O4 |

Molecular Weight |

601.9 g/mol |

IUPAC Name |

4,4-bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid |

InChI |

InChI=1S/C17H14Br4O4/c1-17(3-2-14(22)23,8-4-10(18)15(24)11(19)5-8)9-6-12(20)16(25)13(21)7-9/h4-7,24-25H,2-3H2,1H3,(H,22,23) |

InChI Key |

OFLOJYUEVWVCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs levulinic acid, phenol, and hydrochloric acid under reflux, with mercaptan catalysts (e.g., methyl mercaptan) accelerating the condensation. The mechanism involves keto-enol tautomerization of levulinic acid, followed by electrophilic aromatic substitution with phenol.

Catalysts and Yield Optimization

Catalysts significantly impact reaction efficiency. For example:

Table 1: Catalyst Performance in Precursor Synthesis

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Methyl mercaptan | 45 | 24 | 89.2 |

| Methyl mercaptan | 55 | 16 | 93.0 |

| Ethyl mercaptan | 55 | 16 | 75.0 |

| None | 45 | 48 | <10 |

Purification of the Precursor

Crude product purification involves:

-

Distillation : Removal of excess phenol and HCl.

-

Sodium bisulfite treatment : Eliminates residual mercaptans and byproducts.

-

Recrystallization : Yields a light tan, crystalline solid with a melting point of 172–174°C.

Bromination of the Precursor

| Parameter | Value |

|---|---|

| Bromine equivalents | 4.0 |

| Solvent | Glacial acetic acid |

| Catalyst | FeBr₃ (0.5 equiv) |

| Temperature | 20°C |

| Time | 12–24 hours |

Purification and Characterization

Post-Bromination Purification

Analytical Data

-

Melting Point : Expected range of 210–215°C (decomposes).

-

Spectroscopy :

Comparative Analysis of Methods

Catalyst Efficiency

Mercaptans outperform uncatalyzed or alternative catalysts (e.g., mercaptopropionic acid) in precursor synthesis, reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like ammonia (NH3) or nitric acid (HNO3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of microbial growth or modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a multi-target agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

4,4-Bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid (IBHP)

- Structure: Replaces bromine with iodine at the 3,5-positions of the phenolic rings.

- Key Properties :

- Synthesis: Achieved via electrophilic iodination of 4,4-bis(4-hydroxyphenyl)pentanoic acid (BHP) using NaI and NaOCl (75% yield) .

- Applications : Medical imaging and biocompatible polymer synthesis .

Comparison :

- Radiopacity : Iodine (IBHP) > Bromine (target compound), due to iodine’s higher atomic number.

- Reactivity : Bromine’s lower electronegativity may favor different substitution pathways compared to iodine.

Alkyl-Substituted Derivatives

4,4-Bis(3-methyl-4-hydroxyphenyl)hexanoic Acid

- Structure: Hexanoic acid backbone with methyl groups at the 3-position of phenolic rings.

- Key Properties: Methyl groups reduce steric hindrance compared to halogens, enhancing solubility in non-polar solvents. Lower thermal stability than halogenated analogs due to weaker C–H bonds .

- Applications : Intermediate in polymer synthesis or fine chemicals .

Comparison :

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, contrasting with methyl’s electron-donating effects.

Perfluorinated Derivatives

4,4-Bis[(γ-ω-perfluoro-C8-20-alkyl)thio]pentanoic Acid

Comparison :

- Environmental Impact : Brominated compounds (target) may degrade more readily than persistent perfluorinated analogs.

- Functionality : Fluorinated derivatives excel in hydrophobicity, whereas brominated compounds may prioritize stability or halogen-specific reactivity.

Other Phenolic Acid Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Unsaturated carboxylic acid with adjacent phenolic hydroxyl groups.

- Key Properties :

- Bioactivity: Caffeic acid’s dihydroxy groups enhance antioxidant properties, unlike the dibrominated monohydroxy groups in the target compound.

Biological Activity

4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

- Molecular Formula : C22H20Br4O4

- Molecular Weight : Approximately 601.91 g/mol

- Appearance : Pink powder

- Melting Point : 167°C to 170°C

- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol; insoluble in water and other common solvents.

The biological activity of this compound is largely attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Similar compounds have demonstrated the ability to modulate various cellular processes, potentially leading to therapeutic effects. The bromine substituents in the phenolic rings may enhance the compound's reactivity and biological interactions .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, including DNA topoisomerases. These enzymes are crucial for DNA replication and repair, and their inhibition can lead to significant effects on cell proliferation and survival. Specifically, studies have shown that this compound exhibits inhibitory activity against DNA topoisomerase I, which is involved in the relaxation of supercoiled DNA .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress within cells. The presence of multiple hydroxyl groups in the structure of this compound may contribute to its ability to act as an antioxidant .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Bis(3,5-dichloro-4-hydroxyphenyl)pentanoic acid | C22H20Cl4O4 | Contains chlorine instead of bromine; potential for different biological activity |

| 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)valeric acid | C21H18Br4O3 | Similar structure but with a valeric acid backbone; variations in physical properties |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | C12H8Br4O4 | Noted for high antimicrobial activity; serves as a comparative benchmark |

Case Studies and Research Findings

- Inhibition Studies : A study investigating the inhibitory effects of various brominated phenolics on DNA topoisomerases found that compounds with multiple bromine substitutions exhibited enhanced inhibitory activity compared to their non-brominated counterparts .

- Antimicrobial Activity : Research on synthetic derivatives similar to this compound has shown promising results against Gram-positive and Gram-negative bacteria. These findings suggest a potential pathway for developing new antimicrobial agents derived from this compound .

- Antioxidant Efficacy : In vitro assays have demonstrated that phenolic compounds can significantly reduce oxidative stress markers in cell cultures. The antioxidant capacity of compounds like this compound could be evaluated using assays such as DPPH and ABTS radical scavenging tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Bis(3,5-dibromo-4-hydroxyphenyl)pentanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Electrophilic bromination of 4-hydroxyphenyl precursors followed by Friedel-Crafts alkylation with pentanoic acid derivatives is a common approach. To optimize conditions, employ factorial design to systematically test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Lewis acids like AlCl₃). This reduces trial-and-error inefficiencies and identifies synergistic effects between parameters .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic regions).

- Mass Spectrometry (ESI-MS) for molecular ion verification (e.g., [M-H]⁻ peak at m/z ~620).

Cross-referencing with related brominated phenolic acids ensures accuracy .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : Due to hydrophobic bromine groups, use gradient recrystallization with mixed solvents (e.g., ethanol/water or DCM/hexane). For column chromatography, employ silica gel with a gradient eluent (5–20% ethyl acetate in hexane). Pre-purify via acid-base extraction (pH adjustment to protonate/deprotonate the carboxylic acid group) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Bromine’s electron-withdrawing nature deactivates the aryl ring, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃ as base). Density Functional Theory (DFT) calculations can model charge distribution and predict coupling efficiency. Experimentally, compare yields with non-brominated analogs to isolate steric hindrance effects .

Q. What computational strategies predict environmental degradation pathways or bioactivity of this compound?

- Methodological Answer : Use molecular dynamics simulations to assess hydrolysis or photodegradation under varying pH and UV exposure. For bioactivity, perform molecular docking against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Re-examine computational parameters (e.g., solvent model or basis set in DFT). Validate experimentally via 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. If discrepancies persist, consider alternative conformers or crystallize the compound for X-ray diffraction analysis .

Data Contradiction Analysis

Q. When kinetic studies conflict with thermodynamic predictions for reactions involving this compound, what experimental adjustments are warranted?

- Methodological Answer : Conduct time-resolved in situ monitoring (e.g., via FTIR or Raman spectroscopy) to identify intermediate species. Compare activation energies (ΔG‡) from Arrhenius plots with computed transition states. Adjust reaction stoichiometry or add stabilizing agents (e.g., crown ethers for ionic intermediates) to reconcile discrepancies .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.